3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one dihydrochloride
Overview
Description
3-(Piperazin-1-yl)-1-(2,2,2-trifluoroethyl)piperidin-2-one dihydrochloride, also known as 3-P-2-one dihydrochloride, is a chemical compound composed of a piperazine ring and a trifluoroethylpiperidin-2-one moiety. The compound is used in scientific research, as it has a wide range of applications in the laboratory and has been studied for its biochemical and physiological effects.
Scientific Research Applications
Crystallography and Molecular Structure
Studies like those conducted by Petrus et al. (2012) on fluphenazine dihydrochloride and Betz et al. (2011) on opipramol dihydrochloride focus on the crystallography and molecular structures of compounds similar to the specified chemical. These studies reveal intricate details about molecular conformations and intermolecular interactions, which are crucial for understanding the chemical and physical properties of these compounds (Petrus, R. Petrus, & Czarnik-Matusewicz, 2012) (Betz, Gerber, Hosten, Siddaraju, & Yathirajan, 2011).
Drug Development and Synthesis
Research on novel syntheses and the pharmacological evaluation of related compounds is a significant application area. For example, the work on the development of a CGRP receptor inhibitor by Cann et al. (2012) and the synthesis of novel antimicrobial agents by Patel et al. (2012) demonstrate the process of creating and assessing new drugs. These studies detail the challenges and successes in synthesizing compounds with potential therapeutic applications, highlighting the importance of such research in drug development (Cann et al., 2012) (Patel, A. B. Patel, Kumari, & Chikhalia, 2012).
Advanced Material and Ligand Design
The design and synthesis of novel ligands and materials, as explored by Peppel & Köckerling (2009), demonstrate another critical area of research application. Their work on large 1,3,5-triazine-based ligands for coordinating transition metal ions exemplifies how chemical synthesis is applied in material science to create complex structures with specific functions (Peppel & Köckerling, 2009).
Molecular Imaging and Diagnostic Agents
The development of imaging agents, such as the study by Lee et al. (2022) on a novel ligand for PET imaging of the CSF1R receptor, showcases the application of chemical compounds in diagnosing and understanding diseases at a molecular level. This research highlights the intersection of chemistry and medical science, aiming to improve diagnostic methods and understand disease mechanisms more thoroughly (Lee, Park, Kim, Woo, Choi, Lee, & Choe, 2022).
properties
IUPAC Name |
3-piperazin-1-yl-1-(2,2,2-trifluoroethyl)piperidin-2-one;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18F3N3O.2ClH/c12-11(13,14)8-17-5-1-2-9(10(17)18)16-6-3-15-4-7-16;;/h9,15H,1-8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBBQVXOGLRJKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC(F)(F)F)N2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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